N'-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE
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Overview
Description
N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of 2-hydroxynaphthalene-1-carbaldehyde and 2-phenylcyclopropane-1-carbohydrazide.
Preparation Methods
The synthesis of N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the following steps:
Condensation Reaction: The compound is synthesized by the condensation of 2-hydroxynaphthalene-1-carbaldehyde with 2-phenylcyclopropane-1-carbohydrazide in an ethanol solution.
Purification: The resulting product is purified by recrystallization from ethanol to obtain the desired Schiff base hydrazone in high purity.
Chemical Reactions Analysis
N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Scientific Research Applications
N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial agent.
Coordination Chemistry: Schiff bases are known to form stable complexes with transition metal ions.
Biological Studies: The compound has been investigated for its potential as an enzyme inhibitor, which could be useful in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with biological targets such as enzymes and microbial cell walls. The compound’s azomethine group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s hydrophobic and hydrophilic regions allow it to interact with microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE can be compared with other Schiff base hydrazones, such as:
N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound contains a fluorine atom, which can influence its reactivity and biological activity.
The uniqueness of N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-11-10-15-8-4-5-9-16(15)19(20)13-22-23-21(25)18-12-17(18)14-6-2-1-3-7-14/h1-11,13,17-18,24H,12H2,(H,23,25)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQSZZSTUZVQNG-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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